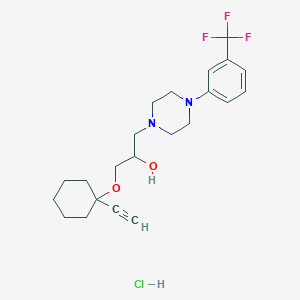

![molecular formula C9H5ClO2 B2484265 7-Cloro-2-formilbenzo[b]furano CAS No. 179728-80-4](/img/structure/B2484265.png)

7-Cloro-2-formilbenzo[b]furano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-2-formylbenzo[b]furan is a useful research compound. Its molecular formula is C9H5ClO2 and its molecular weight is 180.59. The purity is usually 95%.

BenchChem offers high-quality 7-Chloro-2-formylbenzo[b]furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-formylbenzo[b]furan including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados de furano, incluido el CBZ, han demostrado eficacia antibacteriana. Los investigadores han sintetizado nuevos compuestos de furano y evaluado su actividad contra bacterias gram-positivas y gram-negativas . El CBZ, con su sustitución cloro única, puede ofrecer ventajas en la lucha contra la resistencia microbiana.

Potencial Antiviral

Si bien los estudios específicos sobre las propiedades antivirales del CBZ son limitados, los derivados de benzofurano (compuestos relacionados) han mostrado promesa como agentes antivirales. Los compuestos naturales de furanona, como la quelina y la visnagina, se pueden usar para sintetizar potentes derivados de benzofurano antivirales . Se justifica una mayor investigación sobre los efectos antivirales del CBZ.

Otras Aplicaciones Terapéuticas

Los furanos, en general, se han asociado con varios beneficios terapéuticos, como efectos ansiolíticos, antiparkinsonianos y anticancerígenos. Si bien el papel específico del CBZ en estas áreas sigue sin estar claro, su núcleo de furano sugiere un potencial para diversas aplicaciones.

En resumen, el 7-Cloro-2-formilbenzo[b]furano es prometedor en múltiples dominios terapéuticos, pero se necesita más investigación para liberar todo su potencial. 🌟

Direcciones Futuras

Benzofuran and its derivatives have been found to be suitable structures for the discovery of new drugs in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Mecanismo De Acción

Target of Action

7-Chloro-2-formylbenzo[b]furan is a derivative of benzofuran . Benzofuran and its derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . The primary targets of these compounds are often microbial cells, where they exhibit strong antimicrobial activities .

Mode of Action

Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds interact with their targets, leading to changes that inhibit the growth or function of the target cells .

Biochemical Pathways

For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . These compounds likely interact with various biochemical pathways to exert their therapeutic effects.

Pharmacokinetics

It’s worth noting that one of the targets achieved with most of the more recent compounds is improved bioavailability .

Análisis Bioquímico

Biochemical Properties

Benzofuran compounds, including 7-Chloro-2-formylbenzo[b]furan, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of 7-Chloro-2-formylbenzo[b]furan are currently not well-understood. Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities, suggesting that 7-Chloro-2-formylbenzo[b]furan may also influence cell function .

Molecular Mechanism

The molecular mechanism of action of 7-Chloro-2-formylbenzo[b]furan is not well-documented. Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 7-Chloro-2-formylbenzo[b]furan are not well-documented. Furan compounds are known to be oxidized by cytochrome P450 2E1 to chemically reactive metabolites .

Propiedades

IUPAC Name |

7-chloro-1-benzofuran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEICYGNSDQCKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179728-80-4 |

Source

|

| Record name | 7-chloro-1-benzofuran-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2484184.png)

![2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2484185.png)

![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484186.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2484190.png)

![1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2484199.png)

![4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2484201.png)

![2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2484202.png)